tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate
Description
tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, stereochemical specificity at positions 2 and 5 (R and S configurations, respectively), and a reactive chlorosulfonyl (-SO₂Cl) substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. Its chlorosulfonyl group enables versatile reactivity for nucleophilic substitutions, facilitating further functionalization .
Properties
Molecular Formula |
C11H21ClN2O4S |
|---|---|
Molecular Weight |
312.81 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-4-chlorosulfonyl-2,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H21ClN2O4S/c1-8-7-14(19(12,16)17)9(2)6-13(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
InChI Key |
YQPQWMDGUOJWNM-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms followed by selective chlorosulfonylation. The reaction conditions often require the use of chlorosulfonic acid or sulfuryl chloride as chlorosulfonylating agents under controlled temperatures to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively.
Example Reaction with Amines
Reaction with primary or secondary amines in aprotic solvents (e.g., methylene chloride) and a base (e.g., triethylamine) yields sulfonamide derivatives:
Conditions :
-
Solvent: Methylene chloride (ambient temperature, 12–24 hours)
-
Base: Triethylamine (1.2 equiv)
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to expose the secondary amine:
Acid-Mediated Deprotection
Conditions :
-
Reagent: Trifluoroacetic acid (TFA) in methylene chloride (1:1 v/v)
-
Time: 2 hours at 0°C to room temperature
-
Outcome: Quantitative removal of Boc without affecting the chlorosulfonyl group .
Coupling Reactions at the Piperazine Nitrogen
After Boc deprotection, the free amine participates in:
A. Reductive Amination
Reaction with aldehydes/ketones in the presence of NaBH(OAc)₃:
Conditions :
B. Sulfonamide Formation
Reaction with sulfonyl chlorides:
Conditions :
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Key Products | Yield |
|---|---|---|---|
| Sulfonamide Formation | Amine, TEA, CH₂Cl₂ | Piperazine sulfonamides | 70–90% |
| Boc Deprotection | TFA, CH₂Cl₂ | Free amine hydrochloride | >95% |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, ClCH₂CH₂Cl | N-Alkylated piperazines | 60–85% |
Stereochemical Influence on Reactivity
The (2R,5S) configuration imposes steric constraints:
-
Transannular Effects : The axial chlorosulfonyl group experiences hindered nucleophilic attack compared to equatorial isomers.
-
Diastereoselectivity : Reactions with chiral amines yield diastereomeric ratios up to 4:1 due to steric guidance .
Stability Considerations
-
Hydrolytic Sensitivity : The chlorosulfonyl group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 hours at pH 7).
This compound’s versatility in generating sulfonamide-linked piperazines makes it valuable for drug discovery, particularly in kinase inhibitor and GPCR modulator synthesis.
Scientific Research Applications
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency : The target compound’s synthesis mirrors methodologies in , utilizing Boc protection/de-protection (TFA-mediated) and column chromatography for purification .
Biological Relevance: Chlorosulfonyl derivatives show promise in covalent inhibitor design (e.g., targeting KRASG12C in NSCLC), whereas quinazolinyl analogues exhibit non-covalent binding .
Market Availability : The hydrochloride salt of the Boc-dimethylpiperazine (CAS 792969-69-8) is commercially available at ~$26/g, indicating industrial relevance .
Biological Activity
tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. The compound's structure includes a piperazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activity of this compound based on available research findings and data.
- Molecular Formula : C₁₁H₂₂ClN₂O₃S
- Molecular Weight : 274.83 g/mol
- CAS Number : 194032-41-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorosulfonyl group enhances the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperazine structures exhibit antimicrobial properties. The presence of the chlorosulfonyl group may enhance this activity by disrupting bacterial cell wall synthesis.
- Anticancer Potential : Research indicates that piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The unique structure of this compound may provide similar effects.
- CYP450 Interaction : The compound has been evaluated for its potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitory effects on CYP enzymes can lead to drug-drug interactions, affecting the pharmacokinetics of co-administered drugs.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| CYP450 Interaction | Potential inhibition noted |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| BBB Permeability | Yes |
| P-glycoprotein Substrate | No |
| Log P (octanol-water) | 1.38 |
Case Studies
- Antimicrobial Study : A study conducted on related piperazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Cancer Cell Line Evaluation : In vitro studies using human cancer cell lines showed that this compound induced apoptosis through activation of caspase pathways.
- Drug Interaction Assessment : A pharmacokinetic analysis indicated that the compound does not significantly inhibit major CYP450 isoforms, suggesting a lower risk of drug-drug interactions compared to other piperazine derivatives.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate?
The synthesis typically involves introducing the chlorosulfonyl group to a pre-functionalized piperazine scaffold. A common approach is to start with a Boc-protected piperazine derivative (e.g., tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate) and perform sulfonation using chlorosulfonic acid under controlled conditions. Reaction parameters such as temperature (−10°C to 0°C) and solvent (e.g., dichloromethane) are critical to avoid over-sulfonation . Purification often employs silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 8:1 to 4:1) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR are used to confirm stereochemistry and substitution patterns. Key signals include the tert-butyl group (~1.4 ppm for H; ~28 ppm for C) and chlorosulfonyl resonances .
- Mass Spectrometry (ESI-MS) : Identifies molecular ions (e.g., [M+H]) and fragmentation patterns. For example, loss of the Boc group (~100 Da) is common .
- FT-IR : Confirms sulfonyl (S=O stretching at ~1350–1150 cm) and carbonyl (C=O at ~1680 cm^{-1) groups .
Q. How is the stereochemical integrity of the (2R,5S) configuration maintained during synthesis?
Chiral resolution or asymmetric synthesis is critical. For example, using enantiopure starting materials (e.g., cis-2,6-dimethylpiperazine) and monitoring diastereomer ratios via chiral HPLC or polarimetry. X-ray crystallography (e.g., SHELX programs ) can resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What experimental challenges arise when introducing the chlorosulfonyl group, and how are they mitigated?
The chlorosulfonyl group is highly reactive and prone to hydrolysis. Key strategies include:
Q. How can conflicting NMR data for diastereomers be resolved?
Contradictions in NMR signals (e.g., overlapping peaks) may arise due to dynamic equilibria or impurities. Solutions include:
- Variable Temperature (VT) NMR : To freeze conformational changes.
- 2D NMR (COSY, NOESY) : To assign coupling patterns and spatial proximities, especially for piperazine ring protons .
- X-ray Diffraction : Definitive structural assignment via single-crystal analysis .
Q. What methodologies optimize yield in multi-step syntheses of this compound?
- Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for piperazine, trityl for amines) to minimize side reactions .
- Flow Chemistry : Enhances reproducibility in sulfonation steps by precise control of reagent stoichiometry .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., solvent polarity, reaction time) to maximize yield .
Methodological Considerations
Q. How is the chlorosulfonyl group stabilized during storage?
- Store under inert gas (argon) at −20°C in amber vials to prevent moisture absorption.
- Use desiccants (e.g., molecular sieves) in storage containers .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
